(4-Nitrophenyl)methanethiol
Description
(4-Nitrophenyl)methanethiol (CAS No. 26798-33-4) is an aromatic thiol characterized by a nitro-substituted phenyl group attached to a methanethiol (–CH2SH) moiety. Its molecular formula is C7H7NO2S (molecular weight: 169.2 g/mol), though a discrepancy in the provided evidence lists an incorrect formula (C21H34O4) . This compound is primarily utilized in organic synthesis, serving as a precursor for heterocyclic compounds such as 1,3,4-thiadiazoles, which exhibit antimicrobial activity . Its nitro group enhances electrophilic substitution reactivity, while the thiol group enables nucleophilic and oxidative transformations.
Properties
IUPAC Name |
(4-nitrophenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFHLWCEZHYYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949606 | |
| Record name | (4-Nitrophenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26798-33-4 | |
| Record name | 4-Nitrobenzyl mercaptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026798334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Nitrophenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26798-33-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Nitrophenyl)methanethiol can be synthesized through the reaction of 4-nitrophenylchloromethane with thioethanoic S-acid, followed by the hydrolysis of the resulting S-acetyl derivative with diluted sulfuric acid . The reaction conditions typically involve:
Step 1: Reaction of 4-nitrophenylchloromethane with thioethanoic S-acid.
Step 2: Hydrolysis of the S-acetyl derivative using diluted sulfuric acid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: (4-Nitrophenyl)methanethiol undergoes various chemical reactions, including:
Substitution: The thiol group (-SH) can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Common Reagents and Conditions:
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides.
Oxidation: Hydrogen peroxide, iodine.
Major Products:
Reduction: 4-Aminophenylmethanethiol.
Substitution: Thioethers, disulfides.
Oxidation: Disulfides, sulfonic acids.
Scientific Research Applications
(4-Nitrophenyl)methanethiol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methanethiol involves its interaction with molecular targets through its functional groups. The thiol group (-SH) can form covalent bonds with electrophilic centers in proteins and enzymes, affecting their activity and function. The nitro group (-NO2) can undergo reduction to form reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methanethiol (CH3SH)
Structural Similarities : Both compounds feature a thiol (–SH) group. Methanethiol’s simplicity (CH3SH) contrasts with (4-Nitrophenyl)methanethiol’s aromatic nitro-substituted structure.
Key Differences :
- Physicochemical Properties :
| Property | Methanethiol | This compound |
|---|---|---|
| Molecular Weight | 48.11 g/mol | 169.2 g/mol |
| Volatility | High (gas at room temp) | Low (solid/liquid) |
| Odor | Rotten cabbage | Likely pungent (unreported) |
The nitro group in this compound reduces volatility and increases polarity, enhancing solubility in polar solvents compared to methanethiol .
- It also forms abiotically in hydrothermal vents . In contrast, this compound’s synthetic origin and lack of reported natural occurrence highlight its role as a research chemical .
Applications :
Methanethiol is used as a gas odorant due to its strong smell , while this compound is employed in synthesizing antimicrobial thiadiazoles .
1,3,4-Thiadiazole Derivatives ()
Structural Relationship : These derivatives share the 4-nitrophenyl group but incorporate a thiadiazole ring instead of a thiol.
Comparative Analysis :
- Synthesis: this compound may serve as a precursor in synthesizing thiadiazoles, though explicitly uses hydrazine derivatives and hydrazonoyl bromides as starting materials.
- Antimicrobial Activity: Compound Type Activity Against E. coli, B. mycoides, C. albicans 1,3,4-Thiadiazoles Four derivatives showed superior antimicrobial effects this compound Not reported in evidence The thiadiazole ring enhances bioactivity, suggesting that structural complexity and heterocyclic systems are critical for antimicrobial performance.
Benzyl Mercaptan (Phenylmethanethiol, C6H5CH2SH)
Structural Similarities : Both are aromatic thiols.
Key Differences :
- Substituent Effects :
The nitro group in this compound increases acidity (pKa ~6–8) compared to benzyl mercaptan (pKa ~10), due to electron-withdrawing effects stabilizing the thiolate anion. - Applications :
Benzyl mercaptan is used in fragrance and polymer industries, while this compound’s nitro group directs its use toward pharmaceuticals or agrochemical intermediates.
Research Findings and Data Gaps
- Synthetic Utility : this compound’s nitro group facilitates electrophilic aromatic substitution, enabling diverse derivatization pathways .
- Unanswered Questions :
- Specific physicochemical data (e.g., melting point, solubility) for this compound are absent in the provided evidence.
- Biological activity of this compound remains unexplored, unlike its thiadiazole derivatives .
Biological Activity
(4-Nitrophenyl)methanethiol, with the chemical formula CHNOS, is an organosulfur compound characterized by a thiol group (-SH) linked to a methylene bridge (-CH-) and a para-nitrophenyl group. This compound has garnered attention due to its diverse biological activities, particularly in biochemical reactions involving thiol modifications and catalytic processes.
The primary biological activity of this compound is its role as a reducing agent in the catalytic reduction of nitrophenols, especially 4-nitrophenol. This reaction is significant in assessing the activity of nanostructured materials and involves the transformation of 4-nitrophenol to 4-aminophenol, facilitated by various catalysts including metal nanoparticles.
Target and Mode of Action
- Target : The main target for this compound is the reduction process involving nitrophenols.
- Mode of Action : The compound interacts with its targets through catalytic reduction, where it donates electrons to facilitate the conversion of nitro groups to amino groups.
This compound exhibits several biochemical properties that contribute to its biological activity:
- Reactivity : The thiol group can form stable covalent bonds with biomolecules, particularly proteins containing cysteine residues. This modification can influence protein function and signaling pathways.
- Biochemical Pathways : It participates in key biochemical pathways that involve redox reactions, impacting cellular metabolism and signaling .
Cellular Effects
Research indicates that this compound can affect various cellular processes:
- It influences levels of volatile sulfur compounds (VSCs) in cancer cells, suggesting a role in dysregulated sulfur metabolism.
- The compound has been linked to modifications in gene expression and cellular signaling pathways, which may have implications for cancer biology .
Study on Thiol Interactions
A study highlighted the ability of this compound to react with dopamine D3 receptors, indicating potential applications in neurochemical research. This interaction suggests that the compound could be utilized for labeling biomolecules in analytical techniques like mass spectrometry and fluorescence microscopy.
Anticancer Potential
Another investigation explored the effects of this compound on cancer cell lines. The compound demonstrated cytotoxic effects on various carcinoma cell lines, although specific IC values were not detailed. Its mechanism likely involves disruption of thiol-dependent redox states within cancer cells .
Data Tables
| Property | Details |
|---|---|
| Chemical Formula | CHNOS |
| Molecular Weight | 172.21 g/mol |
| Primary Biological Activity | Reducing agent in nitrophenol reduction |
| Interaction with Biomolecules | Forms adducts with proteins via thiolation |
| Potential Applications | Neurochemical research, drug design |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
